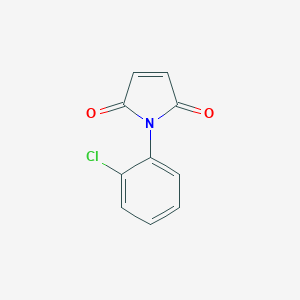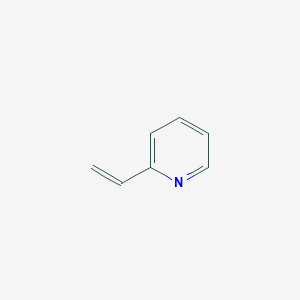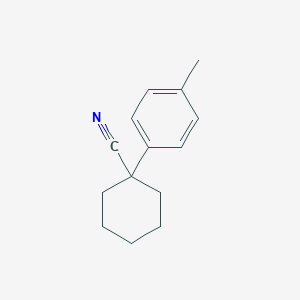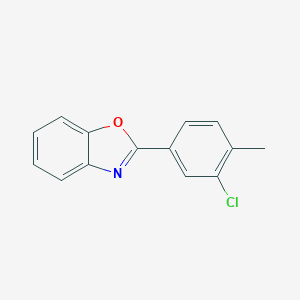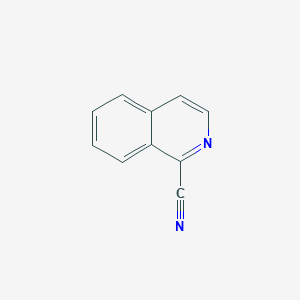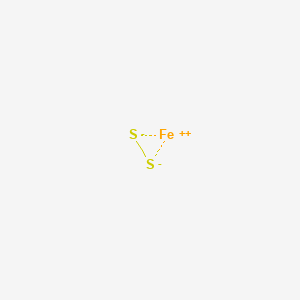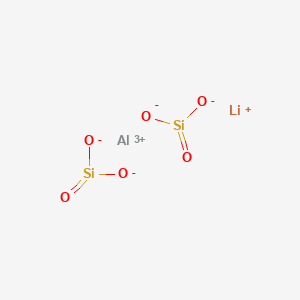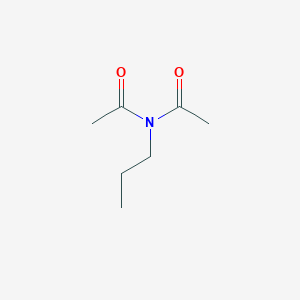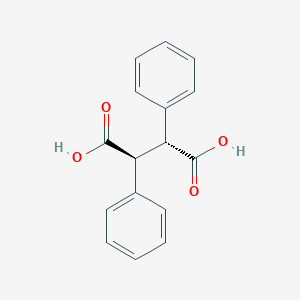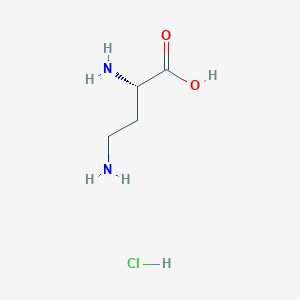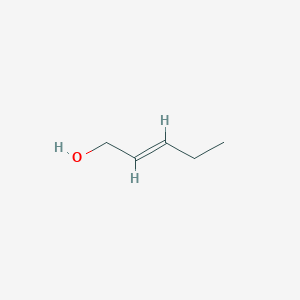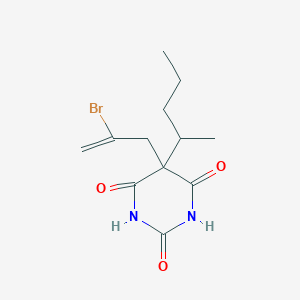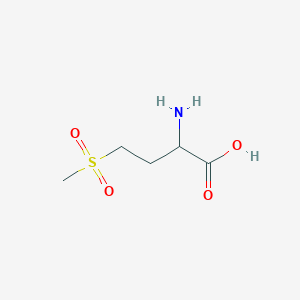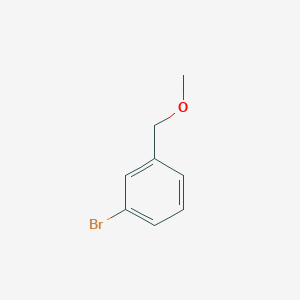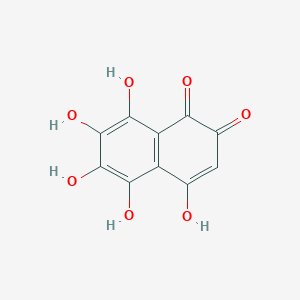
2,3,5,6,8-Pentahydroxy-1,4-naphthalenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,8-pentahydroxy-1,4-naphthoquinone involves several steps. One key step is the acid-catalyzed condensation of 2-hydroxy-1,4-naphthoquinone with appropriate reagents . The reaction conditions typically involve the use of strong acids such as sulfuric acid or hydrochloric acid as catalysts, and the reaction is carried out at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
Industrial production methods for 2,3,5,6,8-pentahydroxy-1,4-naphthoquinone are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions used in laboratory-scale synthesis are scaled up for industrial production, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5,6,8-Pentahydroxy-1,4-naphthalenedione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: The compound can be oxidized by atmospheric oxygen, leading to the formation of dehydroechinochrome.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Substitution reactions involve the replacement of hydroxyl groups with other functional groups. Common reagents include halogenating agents and alkylating agents.
Major Products Formed
Reduction: Reduction typically yields hydroquinone derivatives.
Substitution: Substitution reactions can yield a variety of derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2,3,5,6,8-Pentahydroxy-1,4-naphthalenedione has several scientific research applications across various fields :
Chemistry: It is used as a model compound for studying the antioxidant mechanisms of polyhydroxylated naphthoquinones.
Medicine: It has been investigated for its antioxidant properties and potential therapeutic applications in treating oxidative stress-related diseases
Industry: The compound’s antioxidant properties make it a candidate for use in industrial applications where oxidative stability is important.
Mecanismo De Acción
The mechanism of action of 2,3,5,6,8-pentahydroxy-1,4-naphthoquinone involves its ability to quench reactive oxygen species (ROS) and prevent redox imbalance . The compound’s multiple hydroxyl groups can donate hydrogen atoms to neutralize ROS, thereby protecting cells from oxidative damage . It targets various molecular signals involved in oxidative stress and inflammation, making it a potential therapeutic agent for ophthalmologic, cardiovascular, cerebrovascular, inflammatory, and metabolic diseases .
Comparación Con Compuestos Similares
Similar Compounds
Echinochrome A (7-ethyl-2,3,5,6,8-pentahydroxy-1,4-naphthoquinone): This compound is similar in structure but has an ethyl group at the 7-position.
Dehydroechinochrome: Formed by the oxidation of echinochrome A, it has a similar structure but with additional oxidation at specific positions.
Uniqueness
2,3,5,6,8-Pentahydroxy-1,4-naphthalenedione is unique due to its high degree of hydroxylation, which enhances its antioxidant properties. Its ability to undergo various chemical reactions and form a wide range of derivatives makes it a versatile compound for research and industrial applications.
Propiedades
Número CAS |
1143-11-9 |
|---|---|
Fórmula molecular |
C10H6O7 |
Peso molecular |
238.15 g/mol |
Nombre IUPAC |
2,3,5,6,8-pentahydroxynaphthalene-1,4-dione |
InChI |
InChI=1S/C10H6O7/c11-2-1-3(12)6(13)5-4(2)7(14)9(16)10(17)8(5)15/h1,11-13,16-17H |
Clave InChI |
OSCDUVMWLUYRCU-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(C(=C1O)O)C(=O)C(=C(C2=O)O)O)O |
SMILES canónico |
C1=C(C2=C(C(=C(C(=C2O)O)O)O)C(=O)C1=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


